molecular formula C12H4Cl6O B15180343 2,3',4,4',5',6-Hexachlorodiphenyl ether CAS No. 727738-94-5

2,3',4,4',5',6-Hexachlorodiphenyl ether

Cat. No.: B15180343
CAS No.: 727738-94-5
M. Wt: 376.9 g/mol
InChI Key: SJIBNBXSYVZESK-UHFFFAOYSA-N
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Description

2,3',4,4',5',6-Hexachlorodiphenyl Ether is a synthetic chlorinated aromatic compound with the molecular formula C12H4Cl6O and a molecular weight of 376.88 g/mol . As a polyhalogenated diphenyl ether, it is of significant interest in environmental chemistry and toxicology research. These compounds are studied for their persistence, potential for bioaccumulation, and mechanisms of toxicity, which may include disruption of cellular processes and endocrine signaling pathways . This product is provided as a high-purity standard for use in analytical method development, environmental monitoring, and as a reference material in studies investigating the fate and effects of persistent organic pollutants (POPs). It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727738-94-5

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3-trichloro-5-(2,4,6-trichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4H

InChI Key

SJIBNBXSYVZESK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Sources and Environmental Formation Pathways of 2,3 ,4,4 ,5 ,6 Hexachlorodiphenyl Ether

Anthropogenic Sources of Polychlorinated Diphenyl Ether Release

The release of 2,3',4,4',5',6-hexachlorodiphenyl ether into the environment is linked to both its formation as an industrial by-product and its unintentional synthesis during high-temperature processes.

The manufacturing of certain chlorine-containing chemicals can inadvertently lead to the creation of polychlorinated diphenyl ethers (PCDEs), including the 2,3',4,4',5',6-hexachloro congener.

The conditions of the chlorination process, such as temperature, pressure, and the presence of catalysts, can influence the yield and isomeric distribution of the resulting PCDEs. For instance, the reaction of lower chlorinated phenols can lead to the formation of higher chlorinated diphenyl ethers.

Table 1: Examples of Chlorophenol-Based Products and the Potential for PCDE Impurities

Product TypeActive Ingredient ClassPotential for this compound Impurity
HerbicidesPhenoxy herbicides (derived from chlorophenols)Possible
Wood PreservativesPentachlorophenol (B1679276) (PCP) and other chlorophenolsPossible

Polychlorinated biphenyls (PCBs) were extensively used as dielectric fluids in transformers and capacitors due to their thermal stability and insulating properties. axaxl.comaxaxl.com Commercial PCB formulations, such as Aroclors, are complex mixtures of various PCB congeners. While structurally similar, PCDEs are distinct from PCBs. However, the high temperatures and operational stresses within transformers containing PCBs could potentially lead to the formation of various degradation and transformation products. Although direct evidence for the formation of this compound in PCB transformer oil is scarce in the reviewed literature, the chemical environment within a transformer, which includes aromatic rings and chlorine atoms under thermal stress, presents a theoretical possibility for the formation of such compounds. It is important to note that the primary concern with PCB oils is the presence of PCB congeners themselves and their toxic degradation products like polychlorinated dibenzofurans (PCDFs). mdpi.com

While some PCDE congeners are utilized as intermediates in the synthesis of specific chemicals, there is currently no widely documented industrial application of this compound as a chemical intermediate. The synthesis of ethers from alcohols and aldehydes is a fundamental process in organic chemistry, and various methods exist for their formation. rsc.org However, the specific synthesis and subsequent use of this particular hexachlorinated congener as a building block for other chemicals are not prominent in available scientific and industrial literature.

High-temperature industrial processes, particularly those involving the combustion of chlorine-containing materials, are significant sources of unintentionally produced persistent organic pollutants (UPOPs). researchgate.net

Municipal solid waste incineration is a known source of a wide range of chlorinated aromatic compounds, including PCDEs. diva-portal.org The formation of these compounds can occur through two primary pathways: precursor formation and de novo synthesis. In the precursor pathway, chlorinated phenols present in the waste stream can undergo condensation reactions at elevated temperatures to form PCDEs. diva-portal.org The de novo synthesis pathway involves the reaction of carbon, chlorine, and oxygen on the surface of fly ash particles in the post-combustion zone of the incinerator. researchgate.netnih.gov

The congener profile of PCDEs emitted from incinerators can be complex and is influenced by factors such as the composition of the waste, combustion conditions (temperature, residence time, oxygen levels), and the efficiency of air pollution control devices. researchgate.net While studies have documented the presence of various PCDE congeners in the flue gas and fly ash of municipal solid waste incinerators, specific quantitative data for the this compound isomer is not consistently reported across different studies. The presence of lower chlorinated congeners has been frequently observed in both fly ash and flue gas from municipal solid waste incineration. researchgate.net

Table 2: Factors Influencing PCDE Formation in Solid Waste Incineration

FactorInfluence on this compound Formation
Waste Composition Presence of chlorinated precursors like PVC and chlorophenols increases the potential for formation.
Combustion Temperature Optimal formation temperatures for PCDEs are typically in the post-combustion zone (200-400°C).
Oxygen Concentration Affects the overall combustion efficiency and the formation of precursor molecules.
Catalysts Metals such as copper in fly ash can catalyze the formation of chlorinated aromatic compounds.
Air Pollution Control Efficient removal of particulate matter and acid gases can reduce the emission of particle-bound PCDEs.

Unintentional Thermal Formation Processes

Uncontrolled Combustion of Materials Containing Halogenated Flame Retardants

The incomplete combustion of consumer and industrial products containing chlorinated flame retardants is a significant source of polychlorinated diphenyl ethers (PCDEs), including the this compound congener. buildinggreen.com Halogenated flame retardants, which can be either additive or reactive, are incorporated into a wide variety of polymers to meet fire safety standards. buildinggreen.com Additive flame retardants are physically mixed with the polymer, while reactive ones are chemically bound to the polymer matrix.

During uncontrolled burning, such as in accidental fires or improper waste disposal, these chlorinated flame retardants can break down and react to form a complex mixture of halogenated aromatic compounds. The temperatures in such events are often not high enough for complete destruction, leading to the formation of products of incomplete combustion. buildinggreen.com

Key Research Findings:

Studies have shown that the pyrolysis of materials containing chlorinated flame retardants can lead to the formation of various PCDE congeners. The specific congener profile depends on the type of flame retardant, the polymer matrix, and the combustion conditions such as temperature and oxygen availability.

Precursor MaterialCombustion ConditionsObserved Products
Plastics with Chlorinated Flame RetardantsUncontrolled burning (e.g., landfill fires)Mixture of PCDEs, including hexachlorodiphenyl ethers
Textiles treated with Chlorinated Flame RetardantsAccidental firesVarious congeners of PCDEs

This table illustrates the general findings on the formation of PCDEs from the combustion of materials with chlorinated flame retardants. Specific quantitative data for the this compound congener from these sources is an area of ongoing research.

Electronic Waste (e-waste) Dismantling and Recycling

The global surge in the production and consumption of electronic and electrical equipment has led to a massive and growing stream of electronic waste (e-waste). E-waste contains a complex mixture of valuable and hazardous materials, including plastics treated with halogenated flame retardants. nih.gov

Primitive and informal e-waste recycling activities, which are common in many parts of the world, often involve crude dismantling and recovery processes such as open burning of plastic components to recover metals. These uncontrolled thermal processes create ideal conditions for the formation and release of hazardous substances, including PCDEs. nih.gov The plastic casings of electronic devices, circuit boards, and cables often contain chlorinated flame retardants as part of their fire safety measures.

Key Research Findings:

Research conducted at e-waste recycling sites has documented the release of a wide range of persistent organic pollutants. While much of the focus has been on brominated flame retardants (PBDEs) and their toxic byproducts, the presence of chlorinated flame retardants in e-waste is also a significant concern. The thermal stress applied during informal recycling can lead to the formation of chlorinated and brominated/chlorinated dioxins and furans, and similarly, PCDEs. nih.gov

E-waste ComponentRecycling PracticePotential Emissions
Plastic casings (e.g., from monitors, printers)Open burningPolychlorinated and polybrominated diphenyl ethers
Printed circuit boardsHeating to recover componentsHalogenated aromatic compounds
Cables and wiresBurning to recover copperDioxins, furans, and PCDEs

This interactive table highlights the potential for PCDE formation from various e-waste recycling activities. The specific isomer this compound is a potential, though not always individually quantified, component of these emissions.

Formation Mechanisms of Specific Polychlorinated Diphenyl Ether Congeners

The formation of specific PCDE congeners, such as this compound, is governed by complex chemical reactions that occur at high temperatures. The primary mechanism involves the condensation of precursor molecules like chlorophenols and chlorobenzenes. nih.gov

These precursors can be formed during the thermal degradation of larger chlorinated molecules, including chlorinated flame retardants. The key reaction pathways are:

Ullmann Condensation: This reaction involves the coupling of two chlorophenol molecules or a chlorophenol and a chlorobenzene (B131634) molecule in the presence of a catalyst (often copper) to form a diphenyl ether. The specific substitution pattern of the resulting PCDE is determined by the chlorine substitution on the precursor molecules.

Precursor Formation: During the combustion of materials containing chlorinated flame retardants, larger chlorinated aromatic structures can break down to form simpler molecules like pentachlorophenol (PCP) and various polychlorinated benzenes (PCBz). nih.gov

De Novo Synthesis: This pathway involves the formation of PCDEs from elemental carbon, a chlorine source (like HCl), and oxygen in the presence of a catalyst, typically on the surface of fly ash particles in incinerators.

Experimental studies have demonstrated that the pyrolysis of PCP and PCBz can lead to the formation of various PCDEs, including hexachlorodiphenyl ether (HxCDE) congeners at temperatures around 450°C. nih.gov The specific isomer, this compound, would be formed from the reaction of specific chlorinated phenol (B47542) and chlorinated benzene (B151609) precursors with the appropriate chlorine substitution patterns. For instance, the condensation of a trichlorophenol and a trichlorobenzene with the correct chlorine positions could theoretically lead to this specific congener. The distribution of different isomers is influenced by the relative stability of the intermediate radical species and the reaction kinetics.

Environmental Fate and Biogeochemical Transformation of 2,3 ,4,4 ,5 ,6 Hexachlorodiphenyl Ether

Persistence and Environmental Stability

Polychlorinated diphenyl ethers are recognized for their environmental persistence, a characteristic they share with other halogenated aromatic hydrocarbons. nih.gov Their chemical stability and resistance to degradation lead to their prolonged presence in various environmental compartments, including soil, sediment, and water. nih.govresearchgate.net The degree of chlorination on the diphenyl ether structure is a significant factor in determining a congener's persistence; higher chlorination generally correlates with increased stability and resistance to degradation. As a hexachlorinated congener, 2,3',4,4',5',6-hexachlorodiphenyl ether is expected to exhibit significant persistence in the environment.

Table 1: General Persistence of Related Halogenated Aromatic Compounds

Compound Class Environmental Compartment Estimated Half-life
Hexachlorobenzene (B1673134) Soil 3-6 years researchgate.net
Polychlorinated Biphenyls (PCBs) Soil Up to 10 years researchgate.net

Abiotic Transformation Processes

Abiotic transformation processes, which are not mediated by living organisms, play a role in the environmental fate of this compound. These processes include photolysis, pyrolysis, and other chemical reactions occurring in the environment.

Photolysis, or the degradation of a chemical by light, is a potential transformation pathway for PCDEs in the environment. nih.gov When exposed to sunlight, particularly ultraviolet (UV) radiation, PCDEs can undergo dechlorination, where chlorine atoms are removed from the aromatic rings. This process can lead to the formation of lower-chlorinated diphenyl ethers. nih.gov Additionally, photolysis can result in the formation of other transformation products, such as hydroxylated and methoxylated PCDEs. nih.gov The rate and extent of photolysis are influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizing substances in the environment (such as humic acids), and the medium in which the compound is present (e.g., water, soil surface). researchgate.net

Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. In the context of environmental contamination, pyrolysis of PCDEs can occur during industrial processes or the incineration of waste containing these compounds. A significant concern with the pyrolysis of PCDEs is the potential for the formation of more toxic byproducts, specifically polychlorinated dibenzofurans (PCDFs). nih.govtandfonline.com This transformation involves an intramolecular cyclization reaction, where the diphenyl ether structure rearranges to form the more planar and toxic PCDF structure. The temperature of pyrolysis is a critical factor, with PCDF formation from related polychlorinated biphenyls (PCBs) being observed in the temperature range of 550-650°C. tandfonline.com

Table 2: Potential Pyrolysis Products of Polychlorinated Diphenyl Ethers

Precursor Temperature Range (°C) Major Transformation Products

In addition to photolysis and pyrolysis, this compound can undergo other chemical reactions in the environment, although these are generally slow for highly chlorinated compounds. Hydrolysis, the reaction with water, is not considered a significant degradation pathway for PCDEs due to the stability of the ether linkage and the carbon-chlorine bonds. However, reactions with other chemical species present in soil and sediment, such as reactive minerals or free radicals, could contribute to its long-term transformation, though these processes are not well-documented for this specific congener. researchgate.net

Biotic Transformation Mechanisms (Biotransformation)

Biotransformation, or the degradation of chemicals by living organisms, is a crucial process in the environmental fate of many organic pollutants. For this compound, microbial biotransformation is the primary biotic pathway for its degradation.

Microorganisms, particularly bacteria, have evolved diverse metabolic pathways to degrade a wide range of environmental contaminants, including halogenated aromatic compounds. The biotransformation of this compound can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under anaerobic conditions, a key process is reductive dechlorination. epa.gov In this process, certain anaerobic bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. clu-in.org This process is particularly effective for highly chlorinated compounds. Bacteria from the genus Dehalococcoides have been identified as being capable of reductively dechlorinating related polychlorinated compounds. nih.govesaa.org Reductive dechlorination typically results in the formation of less chlorinated diphenyl ethers, which may then be more susceptible to further degradation. epa.gov

Under aerobic conditions, different microbial pathways are involved. Aerobic bacteria can utilize oxygen to break down aromatic compounds. For compounds similar to PCDEs, such as polybrominated diphenyl ethers (PBDEs), bacteria like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have been shown to transform congeners with up to six bromine atoms. nih.govfigshare.comnih.govresearchgate.net The degradation pathways can involve the breaking of the ether bond and the hydroxylation of the aromatic rings, leading to the formation of various intermediates that can be further metabolized. ijournals.cnnih.gov

Table 3: Microbial Genera Implicated in the Biotransformation of Related Halogenated Aromatic Compounds

Condition Microbial Genus Transformation Process
Anaerobic Dehalococcoides Reductive Dechlorination nih.govesaa.org
Aerobic Rhodococcus Aerobic Degradation/Hydroxylation nih.govnih.gov

Microbial Biotransformation

Reductive Dechlorination Pathways

In anaerobic environments such as sediments, reductive dechlorination is a primary transformation pathway for polychlorinated aromatic compounds. While direct studies on this compound are limited, the extensive research on polychlorinated biphenyls (PCBs) provides a strong predictive framework for its behavior. Microbial consortia in sediments, notably involving bacteria from the Dehalococcoides genus, are known to mediate these reactions. nih.govnih.gov

The dechlorination process typically follows specific patterns based on the position of the chlorine atoms on the biphenyl (B1667301) ether structure. Generally, the removal of meta- and para-substituted chlorines is favored over ortho-substituted ones. epa.govubc.ca For this compound, the following reductive dechlorination pathways can be anticipated:

Initial Dechlorination: The initial steps would likely involve the removal of the para chlorine at the 4'-position or the meta chlorines at the 3'- and 5'-positions. This is because doubly flanked chlorines (a chlorine atom with adjacent substituted carbons) are often more susceptible to reductive dechlorination. nih.gov

Sequential Dechlorination: Following the initial removal, a stepwise dechlorination process would continue, leading to the formation of various lower-chlorinated diphenyl ether congeners. For instance, removal of the 4'-Cl would yield 2,3',4,5',6-pentachlorodiphenyl ether. Subsequent removal of meta or other para chlorines would follow.

Formation of Less Chlorinated Congeners: The ultimate products of complete reductive dechlorination would be lower chlorinated diphenyl ethers, and potentially diphenyl ether itself, although complete dechlorination is often a slow process. The accumulation of mono- and dichlorobiphenyls has been observed in the reductive dechlorination of PCB mixtures. epa.gov

It is important to note that the rate and extent of reductive dechlorination are influenced by various environmental factors, including the availability of electron donors, temperature, pH, and the specific microbial populations present. nih.gov

Oxidative Transformation Pathways

The primary oxidative transformation pathway is expected to be the addition of hydroxyl radicals to the aromatic rings. This reaction leads to the formation of hydroxylated hexachlorodiphenyl ethers (OH-HxCDPEs). The position of hydroxylation can vary, leading to a mixture of isomers. Computational studies on similar compounds suggest that OH-addition to a non-halogenated carbon atom on the aromatic ring is a major pathway. nih.gov

The formation of these hydroxylated metabolites can proceed through an arene oxide intermediate . nih.govbiorxiv.org This highly reactive intermediate can then rearrange to form a stable hydroxylated product. The resulting OH-HxCDPEs are generally more polar than the parent compound, which can affect their environmental partitioning and biological activity.

Biotransformation in Aquatic Organisms

Aquatic organisms can take up and metabolize this compound, leading to a range of transformation products. The biotransformation capacity varies significantly among species and is a key determinant of the compound's bioaccumulation potential and toxicity. nih.gov Fish, in particular, possess enzyme systems capable of metabolizing xenobiotics. ethz.ch

Dechlorination

While reductive dechlorination is the dominant pathway in anaerobic sediments, some evidence suggests that dechlorination can also occur within aquatic organisms. For instance, debromination of polybrominated diphenyl ethers has been observed in marine organisms. mdpi.com It is plausible that analogous dechlorination reactions could occur for this compound, leading to the formation of lower-chlorinated congeners within the organism's tissues. This process can alter the toxicity and bioaccumulation potential of the parent compound.

Hydroxylation and Methoxylation

Hydroxylation is a major biotransformation pathway for aromatic compounds in aquatic organisms, primarily mediated by cytochrome P450 monooxygenases. researchgate.net This process introduces a hydroxyl group onto the aromatic ring, increasing the compound's water solubility and facilitating its excretion. For this compound, this would result in the formation of various mono- and di-hydroxylated metabolites.

Studies on hexachlorobiphenyls have shown that the position of hydroxylation is influenced by the chlorine substitution pattern. nih.govacs.org By analogy, it is expected that this compound would be hydroxylated at one of the available positions on either of the phenyl rings.

Following hydroxylation, a subsequent methoxylation step can occur, leading to the formation of methoxylated hexachlorodiphenyl ethers (MeO-HxCDPEs). These methoxylated metabolites have been observed for other halogenated aromatic compounds and can sometimes be more persistent and bioaccumulative than their hydroxylated precursors.

Ether Bond Cleavage

Cleavage of the ether bond is another potential biotransformation pathway for diphenyl ether compounds. This reaction would break the molecule into two separate chlorinated phenolic compounds. Studies on the fungal peroxygenase-mediated cleavage of various ethers have demonstrated that this pathway is feasible. nih.gov In aquatic organisms, this transformation would likely be mediated by oxidative enzyme systems. The resulting chlorinated phenols would have significantly different physicochemical properties and toxicological profiles compared to the parent hexachlorodiphenyl ether.

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound in aquatic organisms is primarily carried out by a suite of enzymes designed to metabolize foreign compounds. The most important of these are the cytochrome P450 (CYP) enzymes . researchgate.net

The CYP superfamily is a diverse group of heme-containing proteins that catalyze a wide range of oxidative reactions, including hydroxylation, which is a key step in the metabolism of this compound. researchgate.netnih.gov In fish, the CYP1, CYP2, and CYP3 families are particularly important for the metabolism of xenobiotics. researchgate.net The specific CYP isoforms involved in the metabolism of this compound have not been identified, but it is likely that multiple isoforms contribute to its transformation.

The expression and activity of these CYP enzymes can be induced by exposure to pollutants, which can alter the rate and profile of metabolite formation. nih.gov Following the initial oxidative transformations by CYP enzymes, the resulting metabolites can be further processed by Phase II enzymes, such as UDP-glucuronosyltransferases and sulfotransferases, which conjugate them with endogenous molecules to increase their water solubility and facilitate their elimination from the body. ethz.ch

Environmental Transport Dynamics

Long-Range Atmospheric Transport and Deposition

Persistent organic pollutants (POPs) like hexachlorodiphenyl ethers can travel long distances in the atmosphere. unifr.chnih.gov This transport is influenced by factors such as wind speed and sorption to atmospheric aerosols. unifr.chnilu.no Lower-brominated PBDEs, which would include hexachlorodiphenyl ethers, are particularly noted for their presence in remote environments, suggesting their capacity for long-range atmospheric transport. nih.gov

Models used to predict the long-range transport potential (LRTP) of chemicals, such as the OECD Pov and LRTP Screening Tool, utilize metrics like characteristic travel distance (CTD) and transfer efficiency (TE). ethz.chnih.gov These models indicate that chemicals with properties similar to identified POPs, including certain PBDEs, have a significant potential for long-range transport. ethz.ch The process of "cold-trapping" or global fractionation can lead to the accumulation of these semi-volatile compounds in colder regions of the globe. unifr.ch

Atmospheric deposition, both wet and dry, is a primary mechanism by which these compounds are transferred from the atmosphere to terrestrial and aquatic ecosystems. vtei.cz The chemical composition of wet atmospheric deposition can be influenced by various sources and geographical factors. aaqr.org For particle-bound chemicals, dry deposition and precipitation scavenging are important atmospheric loss processes. nilu.no

Table 1: Factors Influencing Long-Range Atmospheric Transport

FactorDescriptionRelevance to this compound
Volatility The tendency of a substance to vaporize.As a semi-volatile organic compound, it can exist in both the gas phase and sorbed to atmospheric particles, facilitating transport.
Sorption to Aerosols The process of attaching to fine solid or liquid particles suspended in the air. unifr.chThis is a key process influencing the long-range transport of semi-volatile organic chemicals. unifr.ch
Atmospheric Half-Life The time it takes for the concentration of the compound in the atmosphere to be reduced by half.A longer atmospheric half-life allows for greater travel distances before degradation. nilu.no
Wind Patterns Global and regional air currents that carry pollutants.Dictates the direction and speed of transport.
Temperature Affects the partitioning between gas and particle phases."Cold-trapping" can occur as the compound moves to colder climates and deposits. unifr.ch

Transport in Water Columns and Sediments

Once deposited into aquatic environments, the transport of this compound is largely dictated by its hydrophobicity. This property causes it to readily adsorb to suspended particulate matter and organic carbon in the water column. This association with particles facilitates its transport through aquatic systems and eventual deposition into sediments.

The movement within the water column is influenced by currents, stratification, and the amount of suspended solids. In sediments, the compound can become buried over time. However, processes such as bioturbation (the mixing of sediment by organisms) and resuspension events (e.g., storms, dredging) can reintroduce the compound into the water column, making it available for further transport and biological uptake. The diffusion from sediments to pore water and the overlying water column is a key process, which can be mediated by dissolved organic carbon (DOC). vliz.be

Soil-Air Exchange Processes

The exchange of this compound between soil and the atmosphere is a dynamic, bidirectional process. Volatilization from contaminated soil surfaces can reintroduce the compound into the atmosphere, contributing to its atmospheric burden and potential for further long-range transport. Conversely, atmospheric deposition contributes to the contamination of soils.

This equilibrium is influenced by several factors:

Soil characteristics: Organic matter content, soil moisture, and soil temperature all affect the sorption and volatilization of the compound.

Atmospheric conditions: Wind speed, air temperature, and the concentration of the compound in the ambient air play a significant role.

Chemical properties: The vapor pressure and air-water partition coefficient of the specific congener are critical determinants.

The "forest filter effect" is a phenomenon where forests can act as effective scavengers of atmospheric pollutants, leading to higher deposition in forested areas compared to open land. nilu.no

Runoff and Leaching from Non-Point Sources

In terrestrial environments, this compound can be transported from soils into aquatic systems through surface runoff and leaching. researchgate.net Due to its strong adsorption to soil particles, transport via runoff is often associated with soil erosion, where the compound is carried along with the eroded soil particles into nearby water bodies.

Leaching, the downward movement of a substance through the soil profile with percolating water, is generally a less significant transport pathway for highly hydrophobic compounds like this hexachlorodiphenyl ether. Its low water solubility and strong binding to soil organic matter limit its mobility in the soil solution. juniperpublishers.com However, factors such as the presence of preferential flow paths in the soil can sometimes increase the potential for leaching. nih.gov The amount of rainfall significantly impacts the relative importance of runoff and leaching as transport mechanisms. nih.gov

Table 2: Summary of Environmental Transport Processes

Transport ProcessEnvironmental Compartment(s)Key Influencing Factors
Long-Range Atmospheric Transport AtmosphereVolatility, sorption to aerosols, atmospheric half-life, wind patterns
Atmospheric Deposition Atmosphere to Soil/WaterPrecipitation, particle size
Transport in Water Water column, SedimentsWater currents, suspended solids, sorption to organic matter
Soil-Air Exchange Soil, AtmosphereSoil properties, atmospheric conditions, chemical properties
Surface Runoff Soil to WaterRainfall intensity, soil type, topography, land cover
Leaching SoilSoil properties, water solubility, rainfall amount

Advanced Analytical Methodologies for 2,3 ,4,4 ,5 ,6 Hexachlorodiphenyl Ether in Environmental Matrices

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and most critical step in the analysis of 2,3',4,4',5',6-hexachlorodiphenyl ether from environmental samples is the efficient extraction of the analyte from the matrix while minimizing co-extractives that can interfere with subsequent analysis. The choice of extraction technique is highly dependent on the nature of the sample matrix.

Extraction from Water and Effluents

For aqueous matrices such as river water, seawater, and industrial effluents, two primary techniques are employed for the extraction of polychlorinated diphenyl ethers (PCDEs), including the hexachloro- congeners: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting nonpolar compounds like this compound from water. science.gov This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. science.gov Commonly used solvents include dichloromethane (B109758) and hexane (B92381). The efficiency of LLE is influenced by factors such as the solvent-to-water ratio, pH of the aqueous sample, and the number of extraction cycles. For instance, U.S. EPA Method 3510C provides a standardized procedure for separatory funnel LLE, while Method 3520C outlines continuous liquid-liquid extraction, which is suitable for larger sample volumes. epa.gov A typical LLE protocol involves adjusting the pH of the water sample and extracting it multiple times with the chosen organic solvent. The combined organic extracts are then dried, concentrated, and subjected to cleanup procedures.

Solid-Phase Extraction (SPE) has gained popularity as a more efficient and less solvent-intensive alternative to LLE. uiowa.edu In SPE, the water sample is passed through a cartridge or disk containing a solid sorbent that retains the analyte of interest. uiowa.edu For nonpolar compounds like hexachlorodiphenyl ethers, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly used. uiowa.edu The extraction process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. U.S. EPA Method 3535A provides guidance on SPE for a range of organic compounds, including those with similar properties to PCDEs. epa.govuiowa.edu The choice of eluting solvent is critical for achieving high recovery of the target analyte.

Technique Principle Advantages Disadvantages Typical Solvents
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. science.govRobust, well-established, suitable for a wide range of sample volumes.Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.Dichloromethane, Hexane.
Solid-Phase Extraction (SPE) Adsorption of analyte onto a solid sorbent followed by elution. uiowa.eduReduced solvent consumption, higher sample throughput, potential for automation.Sorbent capacity can be a limitation, potential for matrix effects.Methanol (conditioning), Dichloromethane, Hexane, Acetone (B3395972) (elution).

Extraction from Sediments and Soils

Sediments and soils are significant sinks for persistent organic pollutants. The strong binding of this compound to the organic matter in these matrices necessitates more rigorous extraction techniques.

Soxhlet Extraction is a classical and exhaustive extraction method widely used for solid matrices. epa.gov It involves continuous extraction of the sample with a refluxing solvent over an extended period (typically 12-24 hours). A common solvent mixture for the extraction of PCDEs and similar compounds from soils and sediments is hexane/acetone (1:1, v/v). epa.govnih.gov U.S. EPA Method 3540C provides a detailed protocol for Soxhlet extraction. epa.gov While effective, this method is time-consuming and requires large volumes of solvent. science.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), offers a faster and more efficient alternative to Soxhlet extraction. nih.gov PLE utilizes elevated temperatures (e.g., 100-150°C) and pressures (e.g., 1500-2000 psi) to enhance the extraction efficiency and reduce solvent consumption. nih.govresearchgate.net Toluene or mixtures of hexane and acetone are often used as extraction solvents for PCDEs in solid matrices. nih.govresearchgate.net The automated nature of PLE systems also allows for higher sample throughput. U.S. EPA Method 3545A details the procedure for pressurized fluid extraction. epa.gov

Ultrasonic Extraction , or sonication, uses high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. This method is generally faster than Soxhlet extraction but may be less exhaustive. The choice of solvent and sonication time are critical parameters to optimize for efficient extraction.

Technique Principle Advantages Disadvantages Typical Solvents
Soxhlet Extraction Continuous extraction with a refluxing solvent. epa.govExhaustive extraction, well-established method.Time-consuming, large solvent consumption. science.govHexane/Acetone (1:1), Toluene. epa.govnih.gov
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperature and pressure. nih.govFast, reduced solvent consumption, automated. nih.govresearchgate.netRequires specialized equipment.Toluene, Hexane/Acetone. nih.govresearchgate.net
Ultrasonic Extraction Use of ultrasonic energy to enhance solvent extraction.Relatively fast.May have lower extraction efficiency compared to Soxhlet or PLE.Hexane, Acetone.

Extraction from Biotic Tissues

The analysis of this compound in biological tissues, such as fish and adipose tissue, is complicated by the high lipid content, which can interfere with both extraction and analysis. Therefore, sample preparation for biotic matrices typically involves a lipid removal step in addition to extraction.

The initial step is often a solvent extraction using methods similar to those for soils and sediments, such as Soxhlet or PLE, with non-polar solvents like hexane or dichloromethane. Following extraction, a crucial cleanup step is required to remove the co-extracted lipids.

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that is highly effective for separating large lipid molecules from smaller analyte molecules like hexachlorodiphenyl ethers. The extract is passed through a column packed with porous beads, and the larger lipid molecules are excluded from the pores and elute first, while the smaller analytes are retained and elute later.

Multi-layer Silica Gel Cleanup is another common technique where the sample extract is passed through a column containing layers of silica gel with different modifications (e.g., acidic, basic, and neutral). nih.govresearchgate.net These layers selectively retain different types of interfering compounds, including lipids and other polar co-extractives, allowing the nonpolar this compound to pass through. nih.govresearchgate.net

Cleanup Technique Principle Application
Gel Permeation Chromatography (GPC) Size-exclusion separation of large lipid molecules from smaller analytes.Post-extraction cleanup of biotic tissue extracts.
Multi-layer Silica Gel Adsorption chromatography to remove lipids and other polar interferences. nih.govresearchgate.netCleanup of extracts from various matrices, particularly effective for biotic samples. nih.gov

Chromatographic Separation Techniques

Following extraction and cleanup, gas chromatography (GC) is the primary technique for the separation and quantification of this compound. The choice of the GC column and operating conditions is critical for achieving the necessary resolution to separate this specific congener from other PCDEs and potential interferences.

Gas Chromatography (GC) Applications

Gas chromatography is ideally suited for the analysis of semi-volatile and thermally stable compounds like hexachlorodiphenyl ethers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. Common detectors used for the analysis of halogenated compounds include the Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like chlorinated ethers, and Mass Spectrometry (MS), which provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for congener-specific analysis. tandfonline.com

Column Selection and Optimization for Polychlorinated Diphenyl Ethers

The selection of the GC column's stationary phase is the most critical factor in achieving the desired separation of PCDE congeners. The principle of "like dissolves like" is a useful guide, where the polarity of the stationary phase should be matched to the polarity of the analytes.

For the separation of PCDEs, which are relatively non-polar, columns with a non-polar or mid-polarity stationary phase are typically employed. A widely used stationary phase is 5% phenyl-methylpolysiloxane , often referred to by trade names such as DB-5, HP-5ms, or Rtx-5ms. elementlabsolutions.comselectscience.net These columns provide good separation for a broad range of persistent organic pollutants.

The optimization of the GC method also involves careful selection of other column parameters and operating conditions:

Column Dimensions: Longer columns (e.g., 30-60 m) generally provide better resolution, while narrower internal diameters (e.g., 0.25 mm) increase efficiency. The film thickness of the stationary phase also influences retention and resolution.

Temperature Program: A temperature-programmed oven is essential for analyzing a mixture of compounds with a range of boiling points. A typical program starts at a lower temperature to separate the more volatile congeners and then ramps up to elute the less volatile, more highly chlorinated congeners.

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) affects the efficiency of the separation.

Injector and Detector Temperatures: These must be high enough to ensure the rapid volatilization of the sample and prevent condensation, respectively.

The table below summarizes key considerations for GC column selection and optimization for the analysis of polychlorinated diphenyl ethers.

Parameter Consideration Typical Selection/Condition
Stationary Phase Polarity should be suitable for separating non-polar to semi-polar compounds.5% Phenyl-methylpolysiloxane (e.g., DB-5ms). elementlabsolutions.comselectscience.net
Column Length Longer columns provide higher resolution.30 m or 60 m.
Internal Diameter (ID) Narrower ID increases efficiency.0.25 mm.
Film Thickness Affects retention, resolution, and column capacity.0.25 µm.
Oven Temperature Program Optimized to separate congeners with different boiling points.Initial temperature around 100-150°C, ramping to 280-320°C.
Carrier Gas Inert gas to transport analytes through the column.Helium or Hydrogen.
Detector Sensitive and selective for halogenated compounds.Electron Capture Detector (ECD) or Mass Spectrometer (MS).

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a cornerstone of the analytical methodology for the detection and quantification of this compound in various environmental matrices. Its high sensitivity and selectivity make it indispensable for identifying and measuring this compound, even at trace levels. nih.gov When coupled with gas chromatography (GC), MS provides a powerful tool for separating the analyte from complex sample mixtures and providing definitive identification based on its mass-to-charge ratio.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

High-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of halogenated organic compounds like this compound. This technique offers unparalleled selectivity and sensitivity, which is crucial for distinguishing between different congeners of polychlorinated diphenyl ethers (PCDEs) and other potentially interfering compounds present in environmental samples. nih.govepa.gov

The high resolving power of the mass spectrometer allows for the accurate mass measurement of ions, enabling the differentiation of the target analyte from other molecules with the same nominal mass but different elemental compositions. This is particularly important in complex matrices where isobaric interferences are common.

U.S. Environmental Protection Agency (EPA) Method 1614A is a widely adopted protocol for the determination of polybrominated diphenyl ethers (PBDEs) in various environmental matrices, including water, soil, sediment, and biological tissues, using HRGC/HRMS. epa.govntis.gov While developed for PBDEs, the principles and procedures of this method are directly applicable to the analysis of their chlorinated analogues. The method's performance-based nature allows for modifications to enhance its effectiveness for specific analytes and matrices, provided that all performance criteria are met. epa.gov

The typical HRGC/HRMS system setup involves a high-resolution capillary gas chromatograph interfaced with a high-resolution mass spectrometer. The GC column is selected to provide optimal separation of the target congeners. The mass spectrometer is operated in the electron ionization (EI) mode, and data is acquired by monitoring the exact masses of the characteristic ions of the native and isotopically labeled standards.

Table 1: Typical HRGC/HRMS Parameters for Analysis

HRGC/HRMS Parameters

ParameterTypical Setting
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280 °C
Oven Temperature ProgramInitial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Resolution>10,000 (10% valley)
Acquisition ModeSelected Ion Monitoring (SIM)

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that is often used in conjunction with HRGC/HRMS for the analysis of this compound. nemi.govepa.gov This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before sample preparation and analysis. epa.gov The labeled compound, typically a ¹³C-labeled version of the analyte, serves as an internal standard. nih.govnih.gov

The fundamental principle of IDMS is that the native (unlabeled) and labeled compounds behave identically during extraction, cleanup, and chromatographic separation. nih.gov Therefore, any losses of the analyte during the analytical process will be mirrored by losses of the internal standard. By measuring the ratio of the response of the native analyte to the labeled internal standard in the mass spectrometer, an accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument performance. nih.govnih.gov

The use of a fully ¹³C-labeled internal standard is preferred as it co-elutes with the native analyte, providing the most accurate correction for any analytical variability. nih.gov The quantification is based on the relative response factors of the native and labeled compounds, which are determined by analyzing calibration standards containing known concentrations of both.

Key advantages of using IDMS include:

High Accuracy and Precision: Corrects for losses during sample preparation and analysis.

Matrix Effect Compensation: Minimizes the influence of co-extracted sample components on quantification.

Enhanced Reliability: Provides more robust and defensible data for environmental monitoring and research.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, also known as MS/MS, offers an additional layer of selectivity and is increasingly being used for the analysis of this compound in complex environmental matrices. nih.gov This technique involves multiple stages of mass analysis. In the most common configuration, a precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then the resulting product ions are detected in the second mass analyzer. nih.gov

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific because it monitors a unique fragmentation pathway for the target compound. eurofins.comlcms.cz The selectivity of MS/MS can significantly reduce the impact of interfering compounds, leading to lower detection limits and more reliable quantification, even in the presence of a complex matrix. thermofisher.com

While HRGC/HRMS is often the method of choice, GC-MS/MS provides a viable alternative, particularly when dealing with extremely complex samples or when high-resolution instrumentation is not available. The development of a robust GC-MS/MS method requires careful optimization of the precursor and product ion selection, as well as the collision energy, to achieve the desired sensitivity and specificity.

Table 2: Illustrative MRM Transitions for a Hexachlorodiphenyl Ether

MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
376.8341.830
376.8271.945

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the environmental analysis of this compound. researchgate.net These measures ensure that the entire analytical process, from sample collection to data reporting, is well-documented and meets predefined standards of accuracy, precision, and sensitivity.

Reference Materials and Calibration Standards

Calibration standards are solutions containing known concentrations of the analyte and are used to create a calibration curve, which relates the instrument response to the concentration of the analyte. For the analysis of this compound, these standards should be of high purity and their concentrations should be traceable to national or international standards.

Key aspects of using reference materials and calibration standards include:

Method Validation: CRMs are analyzed to demonstrate the accuracy and precision of the analytical method.

Instrument Calibration: A series of calibration standards are analyzed to establish the linear range of the instrument and to calculate the response factors used for quantification.

Ongoing Quality Control: A calibration verification standard is analyzed periodically to ensure the stability of the instrument's response.

Method Blanks and Detection Limits

Method blanks and detection limits are critical QC parameters for assessing contamination and the sensitivity of the analytical method. epa.gov

A method blank is a sample that is free of the analyte of interest and is processed through the entire analytical procedure in the same manner as the environmental samples. cloudfront.net The analysis of method blanks is crucial for identifying and quantifying any contamination that may be introduced during sample preparation, extraction, or analysis. epa.gov If the method blank shows a detectable level of the target analyte, it indicates a contamination issue that must be addressed before proceeding with the analysis of the actual samples.

The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. cloudfront.netosha.gov The MDL is determined by analyzing a series of low-level spiked samples and calculating the standard deviation of the results. A low MDL is essential for accurately quantifying the trace levels of this compound that are typically found in environmental samples.

Table 3: Quality Control Parameters and their Significance

Quality Control Parameters

QC ParameterPurposeAcceptance Criteria
Method BlankAssess laboratory contaminationBelow the method detection limit (MDL)
Laboratory Control Sample (LCS)Monitor the performance of the entire analytical processRecovery within a specified range (e.g., 70-130%)
Matrix Spike/Matrix Spike Duplicate (MS/MSD)Assess the effect of the sample matrix on the analytical methodRecovery and relative percent difference (RPD) within specified limits
Internal StandardsCorrect for variations in instrument response and sample processingRecovery within a specified range (e.g., 40-130%)

Table of Compounds

Table 4: List of Chemical Compounds

Interlaboratory Validation Studies

Interlaboratory validation studies are crucial for assessing the reliability and comparability of analytical methods across different laboratories. For persistent organic pollutants (POPs) like this compound, ensuring that various labs can produce consistent and accurate results is fundamental for effective environmental monitoring and regulatory compliance. While specific interlaboratory studies focusing exclusively on the this compound congener are not extensively documented in publicly available literature, valuable insights can be drawn from validation studies conducted on structurally similar compounds, such as polychlorinated biphenyls (PCBs). These studies highlight the common challenges and quality control measures relevant to the analysis of complex halogenated aromatic compounds.

A collaborative study on the determination of seven indicator PCBs in animal feed and fish meal provides a representative example of the complexities involved. researchgate.net Such studies typically involve distributing a common, homogenized sample to a number of participating laboratories. The labs then analyze the sample using their own established methods, and the results are statistically evaluated to determine the level of agreement.

Key findings from such interlaboratory comparisons often reveal significant variability in reported concentrations. For instance, in the PCB study, the relative standard deviations for most congeners ranged from 20% to 30%. researchgate.net Statistical analysis indicated that while approximately 80% of laboratories produced data within an acceptable range of the assigned concentration, a considerable portion (10-20%) reported unacceptable results. researchgate.net

Common sources of error identified in these validation studies include:

Insufficient Separation of Congeners: Co-elution of different congeners is a frequent issue, particularly when using gas chromatography with electron capture detection (GC-ECD). researchgate.net

Low Extraction Efficiency: The effectiveness of the extraction method can vary significantly depending on the laboratory's procedure and the sample matrix. researchgate.net

Calculation Errors: Simple mistakes in calculation can lead to significant deviations in the final reported concentrations. researchgate.net

Calibration Issues: The correct preparation and use of calibration solutions are critical for accurate quantification. researchgate.net

The table below summarizes typical performance characteristics observed in an interlaboratory study for compounds structurally related to this compound.

ParameterObservationCommon Issues
Inter-laboratory Reproducibility (RSD) 20-30%Inconsistent extraction and cleanup procedures.
Data Acceptability ~80% of labs within acceptable rangeInsufficient chromatographic separation, calculation errors.
Influence of Internal Standards Tendency to report higher valuesVariation in standard compounds and implementation.
Fat Content Normalization Decreased variability for some matrices (compound feed), increased for others (fish meal)Lack of harmonized methods for determining fat content.

These studies underscore the necessity of robust Quality Assurance/Quality Control (QA/QC) programs. researchgate.net Key elements of such programs include the use of certified reference materials, analysis of laboratory control samples, and participation in proficiency testing schemes. epa.govenergy.gov For complex analyses, using advanced techniques like isotope dilution gas chromatography high-resolution mass spectrometry (GC/IDHRMS) can significantly improve accuracy by minimizing interferences. cdc.gov

Advances in Non-Target and Suspect Screening Methodologies for PCDEs

Beyond the targeted analysis of specific congeners, there is a growing need for methods that can screen for a broader range of environmental contaminants. Non-target and suspect screening methodologies, primarily utilizing high-resolution mass spectrometry (HRMS), are at the forefront of this advancement. europa.euresearchgate.net These approaches allow for the detection and potential identification of a wide array of chemicals, including previously unknown or unmonitored polychlorinated diphenyl ethers (PCDEs) and their transformation products in various environmental matrices.

Suspect screening workflows begin with a predefined list of "suspect" compounds that might be present in a sample. nih.govnih.gov This list can be generated from various sources, including chemical inventories, literature, and prediction models. The HRMS data is then mined for accurate masses and isotopic patterns that match the compounds on the suspect list. nih.gov

A key challenge in suspect screening is the management of the vast amount of data generated and the confident identification of detected features. nih.gov Different workflows and suspect lists can yield significantly different results. For example, a comparison of four distinct suspect screening workflows for organic xenobiotics in water samples showed that while they all confidently identified a core group of 8 compounds, the number of tentatively identified compounds varied greatly depending on the database used. nih.gov

The confidence in identification is often categorized into different levels, as outlined in the table below, based on the work of Schymanski et al.

Confidence LevelEvidence
Level 1 Confirmed structure by comparison with a reference standard.
Level 2 Probable structure based on spectral library matching.
Level 3 Tentative candidates for the structure.
Level 4 Unequivocal molecular formula.
Level 5 Exact mass of interest.

Non-target screening (NTS) is an even broader approach where the goal is to identify compounds without any preconceived list. fftc.org.tw This is a more complex process that involves detecting all possible chemical features, determining their molecular formulas, and then attempting to elucidate their structures. For halogenated compounds like PCDEs, the characteristic isotopic patterns of chlorine and bromine can be powerful tools in the NTS workflow to identify and filter for potential halogenated substances. tudelft.nl

Recent advancements in this field focus on:

Improved Data Processing Software: Development of more sophisticated algorithms for peak picking, deconvolution, and spectral matching. nih.gov

Expansion of Compound Databases: Growth of spectral libraries and compound databases to improve the likelihood of matching an unknown feature to a known compound. nih.gov

Harmonized Protocols: Efforts by networks like the NORMAN Association to establish standardized protocols and quality requirements for NTS studies to ensure data comparability. europa.eunih.gov

Prioritization Strategies: Development of workflows to prioritize the vast number of detected features for further investigation based on factors like frequency of detection, intensity, and potential toxicological relevance. researchgate.netacs.org

These screening methodologies represent a paradigm shift in environmental analysis, moving from monitoring a limited number of legacy pollutants to a more holistic assessment of the chemical landscape, which is essential for identifying emerging PCDEs and other contaminants of concern.

Structure Activity Relationships Sars and Quantitative Structure Activity Relationships Qsars for Environmental Behavior of Polychlorinated Diphenyl Ethers

Theoretical Frameworks for SAR/QSAR Developmentnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a correlation between the chemical structures of compounds and their biological activities or physicochemical properties. nih.govuwec.edu The fundamental principle is that the activity of a chemical is a direct function of its molecular structure and properties. nih.gov For environmental pollutants like polychlorinated diphenyl ethers (PCDEs), QSAR models are developed to predict their behavior, such as toxicity, persistence, and bioaccumulation, thereby reducing the need for extensive animal testing. nih.govmdpi.com

The development of these models follows a structured framework. Initially, a dataset of molecules with known activities (e.g., bioaccumulation factors) is compiled. Then, numerical representations of their molecular structures, known as molecular descriptors, are calculated. protoqsar.com Statistical methods are then employed to build a mathematical relationship between these descriptors and the observed activity.

Several statistical methods form the theoretical basis for QSAR model development:

Multiple Linear Regression (MLR): This is a common approach used to establish a linear relationship between a dependent variable (e.g., toxicity) and multiple independent variables (molecular descriptors). nih.govunl.edu

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also analyzes steric and electrostatic fields but includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors to describe molecular properties. nih.govresearchgate.net

The ultimate goal of these frameworks is to create robust and validated models that can accurately predict the properties of untested chemicals, such as other PCDE congeners. semanticscholar.orgljmu.ac.uk This predictive capability is crucial for risk assessment of persistent organic pollutants (POPs). benthamscience.com

Molecular Descriptors and Computational Approachesresearchgate.netljmu.ac.uk

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.comwiley.com They are the cornerstone of QSAR modeling, translating chemical structures into a format suitable for statistical analysis. protoqsar.com For PCDEs, these descriptors are typically calculated using computational chemistry software and can be categorized into several types, including electronic, steric, and lipophilic parameters. nih.govnih.gov

Electronic Properties (e.g., LUMO, HOMO, dE, Molecular Polarizability)researchgate.net

Electronic properties describe the distribution of electrons within a molecule and are critical for understanding its reactivity and interaction with biological systems. srmist.edu.in Density Functional Theory (DFT) is a common computational method used to calculate these properties. researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.eduucsb.edu Molecules with high HOMO energy are better electron donors, and those with low LUMO energy are better electron acceptors. ucsb.edumdpi.com

Energy Gap (dE): The energy difference (dE) between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, while a large gap indicates high stability. mdpi.com

Molecular Polarizability: This descriptor measures how easily the electron cloud of a molecule can be distorted by an external electric field. ucsb.edu It is an important factor in understanding non-covalent interactions, such as the binding of a pollutant to a biological receptor. researchgate.net

Electrostatic Potential: This property is used to understand and predict how molecules will interact. For PCDEs and related compounds, quantities derived from the electrostatic potential have been shown to be effective descriptors in QSAR models. nih.govnih.gov

Electronic DescriptorSignificance in QSAR Models
HOMO EnergyIndicates electron-donating ability; relates to nucleophilicity. ucsb.edu
LUMO EnergyIndicates electron-accepting ability; relates to electrophilicity. ucsb.edu
HOMO-LUMO Gap (dE)Reflects chemical reactivity and kinetic stability. mdpi.com
Molecular PolarizabilityDescribes the deformability of the electron cloud, influencing intermolecular interactions. ucsb.edu
Electrostatic PotentialPredicts electrostatic interactions and reactivity sites. nih.gov

Steric and Lipophilicity Parameterssfu.ca

Steric and lipophilicity parameters describe the size, shape, and hydrophobicity of a molecule, which are crucial for its transport and accumulation in the environment and biota. mlsu.ac.inslideshare.net

Lipophilicity: This is a key factor governing the bioaccumulation of organic pollutants. It is typically quantified by the octanol-water partition coefficient (log Kow or log P). sfu.ca A high log Kow value indicates a greater tendency for a chemical to partition into fatty tissues, leading to higher bioaccumulation potential. QSARs based on log Kow are widely used to screen for bioaccumulative substances. sfu.ca

Steric Parameters: These descriptors account for the three-dimensional size and shape of a molecule. They can influence how a molecule fits into a biological receptor or an enzyme's active site. Examples include Taft's steric constant and Verloop steric parameters. mlsu.ac.in Molecular size itself has been identified as a critical descriptor for evaluating bioaccumulation potential, with larger molecules sometimes exhibiting lower uptake. nih.gov

Parameter TypeDescriptor ExampleRelevance to Environmental Behavior
Lipophilicitylog Kow (Octanol-Water Partition Coefficient)Primary indicator of a chemical's tendency to bioaccumulate in fatty tissues. sfu.ca
StericMolecular Volume / SizeInfluences transport across biological membranes and interactions with macromolecules. nih.gov
StericTaft's Steric Constant (Es)Quantifies the steric effect of substituents on reaction rates. mlsu.ac.in

Relationships between Molecular Structure and Bioaccumulation Potentialljmu.ac.uknih.gov

The bioaccumulation of PCDEs is strongly linked to their molecular structure. QSAR models are instrumental in defining these relationships, allowing for the estimation of a congener's potential to accumulate in organisms based on its structural features. nih.gov

Influence of Chlorine Substitution Patterns on Bioaccumulation Factors (BCFs)ljmu.ac.uk

The number and position of chlorine atoms on the diphenyl ether backbone are primary determinants of a congener's environmental fate. nih.gov For the closely related polychlorinated biphenyls (PCBs), a clear relationship has been established:

Degree of Chlorination: Generally, as the number of chlorine atoms increases, the lipophilicity (log Kow) of the congener also increases. mdpi.com This leads to greater partitioning into lipids and, consequently, a higher bioaccumulation factor (BCF). However, degradation rates tend to decrease with increased chlorination, further contributing to persistence and accumulation. researchgate.net

Position of Chlorine Atoms: The substitution pattern significantly affects the molecule's properties. For PCBs, it has been observed that congeners with chlorine atoms in the ortho positions (e.g., 2,2'-) show very poor degradability. researchgate.net Furthermore, congeners with chlorine atoms concentrated on a single phenyl ring tend to degrade faster than those with the same number of chlorines distributed across both rings. researchgate.net These structural rules, derived from SAR studies, are critical for understanding the variable bioaccumulation potentials among different PCDE congeners.

Predicting Bioaccumulation Potential for Unstudied Congenersprotoqsar.comljmu.ac.uk

A major application of QSAR modeling is the prediction of properties for chemicals that have not been experimentally tested. nih.govnih.gov Given the large number of possible PCDE congeners (209 in total), it is impractical to measure the bioaccumulation potential for each one. QSAR models, built and validated on a smaller set of tested congeners, can fill these data gaps. nih.govnih.gov

By inputting the calculated molecular descriptors for an unstudied congener like 2,3',4,4',5',6-Hexachlorodiphenyl ether into a validated QSAR equation, its BCF can be estimated. nih.gov These predictive models are vital tools for regulatory agencies to prioritize chemicals for further investigation and to conduct comprehensive environmental risk assessments. researchgate.net The reliability of these predictions depends on the quality of the model and whether the unstudied congener falls within the model's defined applicability domain. ljmu.ac.uk

Relationships between Molecular Structure and Biotransformation Pathways

The biotransformation of polychlorinated diphenyl ethers (PCDEs), including the specific congener this compound, is fundamentally governed by its molecular structure. The number and position of chlorine atoms on the two phenyl rings dictate the molecule's susceptibility to various metabolic attacks. Biotransformation pathways for PCDEs can lead to the formation of other pollutants, such as hydroxylated and methoxylated PCDEs. nih.gov These metabolic processes are critical in determining the persistence, bioaccumulation potential, and ultimate toxicity of the compound. The principles governing these pathways are largely inferred from studies on structurally analogous compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which indicate that enzymatic systems, such as cytochrome P450 monooxygenases, play a key role. researchgate.net

The metabolic fate of this compound is predicted based on its specific chlorine substitution pattern. This pattern influences steric hindrance, electronic properties, and the availability of sites for enzymatic action.

Dechlorination: Reductive dechlorination is a significant biotransformation pathway for highly chlorinated aromatic compounds, particularly under anaerobic conditions. For PCBs, the rate and regioselectivity of dechlorination are highly dependent on the chlorine substitution pattern. The removal of chlorine atoms from meta and para positions is often more favorable than from ortho positions. Specifically, studies on various octachloro- and nonachlorobiphenyls have shown that the predominant dechlorination pattern involves the meta-dechlorination of doubly flanked chlorine atoms, followed by the meta-dechlorination of singly flanked ones. researchgate.net Applying this principle to this compound, the chlorine at the C5' position (a meta position) is flanked by two other chlorines, suggesting it could be a primary target for reductive dechlorination. The chlorine at the C3' position (also meta) is singly flanked and might be removed subsequently.

Hydroxylation: Aerobic metabolism of PCDEs, similar to PCBs and PBDEs, primarily proceeds through oxidation, leading to the formation of hydroxylated metabolites (OH-PCDEs). nih.gov This process is typically mediated by cytochrome P450 (CYP) enzymes and requires an unsubstituted carbon atom on the aromatic ring. The presence of adjacent unsubstituted carbon atoms (a vicinal hydrogen pair) is a key structural requirement for the formation of an arene oxide intermediate, a crucial step in hydroxylation. nih.gov In the case of this compound, one phenyl ring is fully substituted with chlorine atoms (positions 2, 3, 4, 5, 6), making it resistant to this type of oxidative attack. The other ring, however, has unsubstituted carbons at the C2' and C5 positions. Therefore, hydroxylation is predicted to occur on the 3',4',6'-trichlorinated phenyl ring. Studies on hexachlorobiphenyls have demonstrated this congener-specific metabolism; for instance, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) is metabolized to hydroxylated forms, whereas 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) is not, highlighting the critical role of the substitution pattern. nih.gov

Methoxylation: The formation of methoxylated PCDEs (MeO-PCDEs) is another recognized biotransformation pathway in the environment. nih.gov This process is generally considered to be a secondary metabolic step that follows the initial hydroxylation of the parent compound. The resulting hydroxylated intermediate (OH-PCDE) can then be enzymatically methylated to form the more stable and often more lipophilic methoxylated derivative. Therefore, the susceptibility of this compound to methoxylation is directly dependent on its prior susceptibility to hydroxylation.

Table 1: Predicted Metabolic Susceptibility of this compound

Metabolic PathwayStructural RequirementsPrediction for this compound
Dechlorination Presence of meta- or para-substituted chlorines; favored for doubly-flanked chlorines.Likely : The C5' chlorine is a potential target for reductive dechlorination.
Hydroxylation At least one pair of adjacent unsubstituted carbon atoms (vicinal H atoms).Likely : Can occur on the 3',4',6'-trichlorinated ring at the C2' or C5 position. The 2,3,4,5,6-pentachlorinated ring is unlikely to be hydroxylated.
Methoxylation Formation of a hydroxylated intermediate.Possible : Dependent on the initial formation of a hydroxylated metabolite.

Comparative QSAR Studies with Structurally Related Compounds (e.g., PCBs, PBDEs)

Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the environmental behavior and toxicity of chemicals based on their molecular structure. For polyhalogenated aromatics like PCDEs, PCBs, and PBDEs, QSARs are well-established and often rely on similar sets of molecular descriptors due to their structural similarities. researchgate.netoup.com These models correlate physical, chemical, or biological properties with descriptors that quantify steric, electronic, and hydrophobic characteristics.

The structural similarity between PCDEs, PCBs, and PBDEs allows for comparative QSAR analysis. All three classes consist of two halogenated phenyl rings, but they differ in their bridging structure: a flexible ether linkage (-O-) for PCDEs and PBDEs, and a direct carbon-carbon bond for PCBs. This difference affects the molecule's polarity and conformational freedom. PCDEs are generally more polar than PCBs because of the ether oxygen atom. nih.gov

Key molecular descriptors used in QSAR models for these compounds include:

Electronic Descriptors : These quantify the electronic properties of the molecule. The energy of the lowest unoccupied molecular orbital (ELUMO) and the energy of the highest occupied molecular orbital (EHOMO) are related to a molecule's reactivity and ability to act as an electron acceptor or donor. oup.comucsb.edu For PCDEs, a combination of ELUMO and the total number of chlorine atoms has been shown to provide a significant correlation for predicting immunotoxicity. oup.com For PBDEs, quantum chemical parameters such as charge distribution and molecular polarity are critical variables affecting their binding affinity to the aryl hydrocarbon receptor (AhR). asianpubs.org

Steric and Topological Descriptors : These describe the size and shape of the molecule and the substitution pattern of the halogens. The number of ortho-, meta-, and para-substituted halogens significantly influences the molecule's ability to achieve a planar (or "coplanar") conformation, which is a critical factor for the dioxin-like toxicity of some PCB and PBDE congeners. Steric effects from ortho- and meta-substitutions have a major impact on the AhR binding affinities of PBDEs. researchgate.net

Hydrophobicity Descriptors : The octanol-water partition coefficient (log Kow) is a common descriptor for hydrophobicity, which relates to a chemical's tendency to bioaccumulate in fatty tissues. While important, some studies have found that for certain toxic endpoints of polychlorinated compounds, hydrophobicity values were not significant predictors compared to electronic factors. oup.com

QSAR studies reveal that the mechanisms of action and environmental fate are often comparable across these compound classes. For example, the structural similarities between PBDEs and PCBs suggest they may share similar toxicological properties, such as hepatic enzyme induction. researchgate.net By applying QSAR models developed for PCBs and PBDEs, it is possible to estimate the environmental behavior and potential toxicity of less-studied PCDEs like this compound, providing a basis for risk assessment in the absence of extensive empirical data.

Table 2: Comparison of Key QSAR Descriptors for PCDEs, PCBs, and PBDEs

Descriptor ClassSpecific Descriptor(s)Relevance to PCDEs, PCBs, and PBDEs
Electronic ELUMO, EHOMO, Molecular Polarizability, Charge DistributionPredicts reactivity, AhR binding affinity, and toxicity. Important for all three classes. oup.comasianpubs.org
Steric/Topological Number of ortho-substituents, Molecular Shape Indices, Connectivity IndicesDetermines molecular planarity (coplanarity), which is crucial for dioxin-like toxicity. Influences receptor binding and metabolic susceptibility. researchgate.net
Hydrophobicity log KowRelates to bioaccumulation potential and partitioning behavior in the environment.
Structural Presence/Absence of Ether BridgeThe ether bridge in PCDEs and PBDEs increases polarity and conformational flexibility compared to the C-C bond in PCBs. nih.gov

Ecological Dynamics and Trophic Transfer of Polychlorinated Diphenyl Ethers in Environmental Food Webs

Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a contaminant is absorbed by an organism from its surrounding environment, through all routes of exposure (e.g., water, food, sediment), resulting in a concentration of the substance in the organism that is higher than in the surrounding environment. cimi.org BDE-153 has been widely detected in a variety of organisms, indicating its significant potential for bioaccumulation.

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) are key metrics used to quantify the bioaccumulation potential of a chemical. BCF refers to the uptake of a chemical from the surrounding water, while BAF includes all routes of exposure, including diet.

In a study of a freshwater food web in a shallow lake in the Yangtze River Delta, BDE-153 was found to have the highest Biota-Sediment Accumulation Factor (BSAF) among the measured polybrominated diphenyl ethers (PBDEs). mdpi.com This indicates a strong tendency for this congener to accumulate in organisms from the sediment. While specific BCF values for BDE-153 were not detailed in this particular study, the high BSAF suggests a significant potential for bioconcentration from the surrounding environment. mdpi.com

FactorValue/ObservationEnvironmentReference
Biota-Sediment Accumulation Factor (BSAF)Highest among measured PBDEsFreshwater Lake mdpi.com

The accumulation of BDE-153 varies among different species, influenced by factors such as their habitat, feeding habits, and metabolic capabilities.

In aquatic environments, BDE-153 is a dominant congener found in various fish species. gulfofmaine.org For instance, in the northwest Atlantic marine food web, hexa-BDEs, including BDE-153, were among the most abundant PBDEs in teleost fishes. gulfofmaine.org In a freshwater food web study, aquatic organisms showed a tendency to preferentially accumulate BDE-153. mdpi.com In crucian carp, after dietary exposure, BDE-153 was detected in various tissues with the highest concentrations found in bile, followed by the brain, liver, gill, and muscle. nih.gov

In terrestrial ecosystems, BDE-153 has been identified as one of the most bioaccumulative PBDE congeners. researchgate.net Studies on terrestrial food chains involving small mammals and predatory birds have shown that higher brominated congeners like BDE-153 tend to have higher biomagnification factors than lower brominated ones. researchgate.net

Biomagnification and Trophic Transfer in Food Chains

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. cimi.org BDE-153 has consistently demonstrated a high potential for biomagnification in both aquatic and terrestrial food webs.

Trophic Transfer Factors (TTFs) and Biomagnification Factors (BMFs) are used to quantify the transfer of a contaminant from one trophic level to the next. A BMF greater than 1 indicates that the chemical is biomagnifying.

In a northwest Atlantic marine food web, BDE-153 was highly biomagnified in harbor seals, with BMFs ranging from 148 to 677 when compared to their fish prey. gulfofmaine.org Similarly, a study on three small terrestrial food chains involving predatory birds found that BDE-153 was biomagnified. nih.gov For example, in a food chain of great tits and sparrowhawks, the BMF for BDE-153 was significant. researchgate.net Another study at an urban landfill reported BMFs for BDE-153 in European starling eggs and chicks greater than 1, indicating biomagnification from their diet. sfu.ca

PredatorPreyBMF ValueFood ChainReference
Harbor SealWhite HakeHigh (specific value not isolated)Marine gulfofmaine.org
Harbor SealAlewifeHigh (specific value not isolated)Marine gulfofmaine.org
Harbor SealMackerelHigh (specific value not isolated)Marine gulfofmaine.org
Harbor SealSilver HakeHigh (specific value not isolated)Marine gulfofmaine.org
SparrowhawkGreat Tit>1Terrestrial researchgate.netnih.gov
Common BuzzardSmall Rodents>1Terrestrial researchgate.netnih.gov
European Starling (Eggs)Invertebrates/Refuse1953.9Terrestrial sfu.ca
European Starling (Chicks)Invertebrates/Refuse78.0Terrestrial sfu.ca

The amplification of BDE-153 concentrations with increasing trophic level is a clear indicator of its biomagnification potential. In a study of a freshwater food web, the concentrations of most PBDE congeners, including BDE-153, were significantly positively correlated with trophic levels. mdpi.com However, in the same study, the trophic magnification factor (TMF) for BDE-153 was not significantly higher than 1, in contrast to other congeners. mdpi.comnih.govnih.gov This suggests that while bioaccumulation is significant, the degree of trophic magnification can vary depending on the specific ecosystem and food web dynamics. Conversely, other studies have shown that higher brominated congeners like BDE-153 exhibit higher BMFs than lower brominated congeners, indicating strong trophic amplification. researchgate.net

Several studies in natural food chains have highlighted the trophic transfer of BDE-153. In the Lake Erie food web, BDE-153 was detected in most organisms and was present in larger amounts in the top predator group, including smallmouth bass, steelhead trout, walleye, and lake trout. researchgate.net In a Canadian Arctic marine food web, BDE-153 was found to have a high BMF in polar bears relative to ringed seals. researchgate.net

A study of a marine food web in Liaodong Bay, North China, found that the ratio of BDE-153 to BDE-154 decreased with increasing trophic levels, suggesting metabolic processes may influence the congener profiles during trophic transfer. osti.gov In a coastal marine food web in Tokyo Bay, a positive correlation was found between the concentrations of BDE-153 and the nitrogen stable isotope ratio (δ15N), confirming its biomagnification up the trophic ladder. researchgate.net

Factors Influencing Bioaccumulation and Trophic Transfer

The bioaccumulation of a chemical is its net uptake into an organism from all sources, including water, sediment, and diet. epa.gov Trophic transfer, or biomagnification, occurs when the concentration of that chemical increases in organisms at successively higher levels in a food web. The propensity for a compound like 2,3',4,4',5',6-Hexachlorodiphenyl ether to bioaccumulate and undergo trophic transfer is not static; it is influenced by a triad (B1167595) of interacting factors: the physiological characteristics of the organisms, the specific conditions of the surrounding environment, and the molecular structure of the chemical congener itself. acs.org

A primary determinant for the bioaccumulation of lipophilic (fat-seeking) compounds such as PCDEs is the lipid content of the organism. tandfonline.com Due to their chemical nature, these compounds have low water solubility and a high affinity for fatty tissues, where they are stored. nih.gov Consequently, a direct and positive correlation is often observed between the lipid content of an organism and its measured concentration of these contaminants.

Several studies focusing on structurally similar compounds like PCBs and polybrominated diphenyl ethers (PBDEs) have consistently demonstrated that variation in lipid levels is a major factor in determining the total contaminant body burden. tandfonline.com Organisms with higher percentages of body fat will exhibit higher concentrations of these pollutants, assuming equal exposure levels. This relationship is crucial for normalizing contaminant concentration data, allowing for more accurate comparisons between different species and individuals. For example, in a study of a tidal freshwater marsh, lipid variation was a significant factor determining the body burden of both PCBs and PBDEs in all species studied. tandfonline.com

Table 1: Illustrative Relationship between Lipid Content and POP Concentration in Aquatic Organisms This table is a generalized representation based on established principles for lipophilic compounds.

Organism TypeTypical Lipid Content (%)Relative Predicted POP Concentration
Invertebrate (e.g., Zooplankton)1-5%Low
Forage Fish (e.g., Minnow)5-10%Medium
Predatory Fish (e.g., Trout)10-20%High
Marine Mammal (e.g., Seal)>25%Very High

The bioavailability of this compound is heavily mediated by local environmental conditions and the intricate web of biotic interactions. acs.org Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. researchgate.net

Abiotic environmental factors play a critical role. In aquatic systems, PCDEs are often associated with sediment. acs.org The properties of this sediment, such as its organic carbon content and particle size, influence how strongly the contaminant is bound. epa.govresearchgate.net High organic carbon content can lead to stronger binding, potentially reducing the amount of the chemical that is free in the pore water and available for uptake by benthic organisms. acs.org Other factors, such as pH and redox potential, can also alter the chemical speciation and partitioning of contaminants, thereby affecting their mobility and bioavailability. epa.govnih.gov

The term "polychlorinated diphenyl ether" refers to a family of 209 distinct chemical structures, or congeners, which differ in the number and position of chlorine atoms on the diphenyl ether backbone. This structural variation has profound implications for the bioavailability and bioaccumulation potential of each specific congener. nih.govacs.org

Research on a range of PCDE congeners demonstrates that bioaccumulation is highly dependent on the molecular structure. acs.orgnih.gov Key findings include:

Degree of Chlorination: Bioaccumulation factors (BCFs) tend to increase with a greater number of chlorine atoms, as this generally corresponds to higher lipophilicity. acs.orgnih.gov However, this trend can reverse for highly chlorinated congeners, such as decachlorodiphenyl ether (CDE 209), possibly due to a larger molecular size that hinders uptake across biological membranes. acs.orgnih.gov

Position of Chlorine Atoms: The arrangement of chlorine atoms on the phenyl rings is a crucial factor. Studies have shown that chlorine atoms at the para and meta positions are major positive contributors to a congener's BCF. acs.orgnih.gov

A study on 12 different PCDE congeners in a simulated aquatic food chain found that lipid-normalized biomagnification factors (BMFs) ranged from 0.81 to 3.64, indicating that trophic transfer characteristics varied significantly among congeners. acs.orgnih.gov This highlights that while this compound, as a hexachlorinated congener, is expected to be bioaccumulative, its precise behavior is dictated by its unique chlorine substitution pattern.

Table 2: Bioaccumulation Factor (BCF) Variation Among PCDE Congeners in an Aquatic Food Chain Data adapted from a study on 12 PCDE congeners to illustrate congener-specific behavior. The specific congener this compound was not included in the original study.

PCDE CongenerChlorine AtomsLog BCF (Zebrafish)
4-Cl-DE (CDE 3)12.42
4,4'-Di-Cl-DE (CDE 15)22.51
2,4,4'-Tri-Cl-DE (CDE 28)32.63
2,2',4,4'-Tetra-Cl-DE (CDE 47)42.71
2,2',4,4',5-Penta-Cl-DE (CDE 99)52.80
2,2',4,4',5,5'-Hexa-Cl-DE (CDE 153)62.89

Source: Adapted from findings in Environmental Science & Technology on PCDE bioaccumulation. acs.orgnih.gov

Regulatory and Policy Implications for Polychlorinated Diphenyl Ethers in the Global Environment

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. wikipedia.orgbloomberglaw.com While the Convention has listed several individual chemicals and chemical groups for elimination or restriction, polychlorinated diphenyl ethers as a class, or any specific congener like 2,3',4,4',5',6-Hexachlorodiphenyl ether, are not explicitly listed in its annexes. byjus.com

The Convention does, however, have a process for adding new chemicals that meet the POPs criteria. bloomberglaw.com Given that PCDEs exhibit POPs-like characteristics, including long-range transport, bioaccumulation, and biomagnification, they are considered potential candidates for future listing. greenpolicyplatform.org The focus of the Stockholm Convention has historically been on compounds with more extensive production and use histories, such as PCBs and certain brominated flame retardants like hexa- and heptabromodiphenyl ether. wikipedia.orgamericanbar.org

The regulation of chemical groups is a strategy that has been employed under the Stockholm Convention to address substances with similar properties, which could be a potential pathway for the future management of PCDEs. americanbar.org This approach can be more efficient than regulating chemicals on a substance-by-substance basis.

National and Regional Regulatory Frameworks for Halogenated Aromatic Compounds

At the national and regional levels, regulatory frameworks for halogenated aromatic compounds are in place, but specific regulations for this compound are not prominent.

In the European Union , the Regulation on Persistent Organic Pollutants (EU POPs Regulation) implements the Stockholm Convention. researchgate.net While specific PCDEs are not listed, the regulation's framework allows for the inclusion of new substances. The EU's approach often involves grouping chemicals with similar structures and properties, which could be a future avenue for regulating PCDEs. americanbar.org

In the United States , the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). While the TSCA has addressed other persistent, bioaccumulative, and toxic (PBT) chemicals, there are no specific regulations for this compound. epa.gov The EPA's approach to emerging contaminants often involves a period of data gathering and risk assessment before specific regulations are promulgated. wikipedia.orgamericanbar.org

In Canada , the government assesses substances for their persistence, bioaccumulation, and inherent toxicity under the Canadian Environmental Protection Act, 1999. canada.cacanada.ca While a comprehensive list of substances has been evaluated, specific regulatory measures for this compound have not been established.

The general lack of specific regulations for this compound and PCDEs as a whole highlights a potential regulatory gap for emerging contaminants that may pose risks but have not been as widely studied or produced as other POPs. wikipedia.orgnih.gov

Scientific Basis for Listing and Management of Polychlorinated Diphenyl Ethers

The scientific rationale for the regulation and management of PCDEs is grounded in their inherent properties, which align with the criteria for identifying POPs under international agreements like the Stockholm Convention. bloomberglaw.com These criteria include:

Persistence: PCDEs are resistant to degradation in the environment. greenpolicyplatform.org

Bioaccumulation: They have the potential to accumulate in the fatty tissues of living organisms. greenpolicyplatform.org

Long-Range Environmental Transport: PCDEs can be transported over long distances from their sources, leading to global contamination. greenpolicyplatform.org

Toxicity: Studies on the broader class of PCDEs have indicated potential for adverse effects, including hepatic oxidative stress, immunosuppression, and endocrine disruption. greenpolicyplatform.org

Monitoring Programs and Environmental Assessment in Relation to Regulations

Environmental monitoring is crucial for understanding the extent of contamination by POPs and for assessing the effectiveness of regulations. While there are extensive monitoring programs for legacy POPs like PCBs and PBDEs, data specifically for this compound are scarce.

Studies have detected the presence of PCDEs in various environmental matrices, including sediment and biota. However, these studies often report total PCDE concentrations or focus on a limited number of the most abundant congeners, not necessarily including this compound. The lack of widespread, congener-specific monitoring data presents a challenge for conducting comprehensive risk assessments and for prioritizing regulatory actions.

Table 1: Illustrative Data on PCDE Concentrations in Environmental Media (General)

Environmental MatrixConcentration Range (ng/g)Geographic LocationReference (Illustrative)
Sediment0.1 - 10Industrialized River BasinsFictional Example
Fish Tissue (lipid weight)1 - 50Coastal Marine EnvironmentsFictional Example
Bird Eggs (lipid weight)5 - 100Remote Arctic RegionsFictional Example

Note: This table is for illustrative purposes only, as specific, publicly available monitoring data for this compound is limited. The values represent hypothetical ranges for total PCDEs to demonstrate the type of data needed for regulatory assessment.

The absence of established monitoring programs for this specific compound hinders the ability of regulatory bodies to track its environmental fate and to make informed decisions about its management.

Policy Research on Persistent Organic Pollutants and Emerging Contaminants

Policy research on POPs has traditionally focused on well-established pollutants. However, there is a growing body of research on the challenges posed by emerging contaminants, a category under which this compound falls. wikipedia.orgnih.gov Key policy research areas relevant to such compounds include:

Regulatory Gaps: Research has highlighted the scientific and regulatory gaps in the listing of new POPs into international conventions. wikipedia.org The lengthy process of risk assessment and the high data requirements can delay action on potentially harmful substances.

Grouping of Chemicals: There is increasing interest in policy approaches that regulate groups of chemicals with similar structures and properties. americanbar.org This can be a more efficient and precautionary approach than a substance-by-substance evaluation, particularly for large classes of compounds like PCDEs.

Management of Non-Listed POPs: Policy discussions are ongoing about how to manage chemicals that exhibit POPs characteristics but are not yet listed under the Stockholm Convention. researchgate.net This includes promoting the development and use of safer alternatives.

The Role of Monitoring in Policy: Research emphasizes the need for robust monitoring programs to provide the data necessary to support policy decisions. The lack of data for many emerging contaminants is a significant barrier to effective regulation.

Research Gaps and Future Perspectives in the Study of 2,3 ,4,4 ,5 ,6 Hexachlorodiphenyl Ether

Elucidation of Unknown Sources and Formation Pathways

A significant research gap exists in fully identifying all sources and formation pathways of 2,3',4,4',5',6-Hexachlorodiphenyl ether. While it is known to be a component of certain technical PBDE mixtures, its presence in the environment may also be a result of the transformation of other PBDEs.

Key Research Gaps:

Debromination of Higher Brominated Congeners: There is evidence that higher brominated PBDEs, such as Decabromodiphenyl ether (BDE-209), can undergo debromination in the environment through biotic and abiotic processes to form lower brominated congeners. bham.ac.ukfrontiersin.orgnih.govepa.govbirmingham.ac.uknih.govacs.orgfao.org However, the specific pathways and conditions that lead to the formation of this compound from these precursors are not well understood.

Photolytic and Microbial Degradation Pathways: Both sunlight (photolysis) and microorganisms have been shown to degrade PBDEs. nih.govacs.orgfao.org Future research should focus on identifying the specific microorganisms and the enzymatic processes involved in the debromination of higher brominated congeners to this compound. Similarly, detailed studies on the photolytic degradation pathways, including the role of different environmental matrices, are needed.

Industrial and Waste Stream Formation: Unintentional formation of this specific congener during industrial processes, such as the manufacturing of other chemicals or in high-temperature environments found in e-waste recycling, needs to be investigated. epa.govbirmingham.ac.uk

Future Perspectives:

Future research should employ advanced analytical techniques to trace the formation of this compound in various environmental compartments. Isotope labeling studies could be instrumental in tracking the transformation of parent PBDE congeners into this specific hexachlorinated form.

Comprehensive Assessment of Global Environmental Burden and Trends

While numerous studies have reported on the global distribution of total PBDEs, a comprehensive assessment of the environmental burden and temporal trends of individual congeners like this compound is lacking.

Key Research Gaps:

Global Monitoring Data: There is a scarcity of monitoring data for this compound in various environmental matrices, including air, water, soil, sediment, and biota, on a global scale. acs.orgshawinstitute.org This hinders a thorough assessment of its worldwide distribution and accumulation hotspots.

Temporal Trend Analysis: Long-term monitoring programs are needed to establish clear temporal trends for this specific congener. bham.ac.ukepa.govbirmingham.ac.uk Understanding whether its environmental concentrations are increasing, decreasing, or remaining stable is crucial for evaluating the effectiveness of regulations on PBDEs.

Environmental Compartmentalization: More research is needed to understand how this compound partitions between different environmental compartments and its potential for long-range transport.

Future Perspectives:

A coordinated global monitoring effort is necessary to collect systematic data on the levels of this compound. This would involve the use of standardized analytical methods across different laboratories to ensure data comparability. The collected data would be invaluable for assessing human and ecological risks associated with this compound.

Environmental MatrixGeneral PBDE TrendsData Availability for this compound
Air Decreasing trends for some lower brominated congeners in North America and Europe; increasing or stable trends for BDE-209 in some regions. bham.ac.ukepa.govbirmingham.ac.ukLimited
Water Detected in surface waters, with concentrations varying by location and proximity to sources.Scarce
Sediment Sediments act as a major sink for PBDEs, with the potential for long-term release. nih.govLimited
Biota Bioaccumulation is observed in various organisms, with patterns varying by species and trophic level.Scarce

Advanced Understanding of Biotransformation Kinetics and Metabolite Fates

The biotransformation of this compound in various organisms is a critical area where knowledge is severely limited. Understanding its metabolic fate is essential for assessing its bioaccumulation potential and toxicity.

Key Research Gaps:

Metabolic Pathways: The specific metabolic pathways of this compound in different species, including humans, are largely unknown. Studies on other hexachlorobiphenyls suggest that hydroxylation and the formation of arene oxide intermediates are possible pathways. nih.govnih.gov

Biotransformation Kinetics: There is a lack of data on the rates of absorption, distribution, metabolism, and excretion (ADME) of this congener. Determining its biological half-life is crucial for understanding its persistence in organisms.

Metabolite Identification and Toxicity: The identity and toxicological properties of the metabolites of this compound have not been characterized. Metabolites of other PBDEs have been shown to have different or even greater toxicity than the parent compounds.

Future Perspectives:

In vitro studies using liver microsomes from different species, including humans, can be employed to elucidate the primary metabolic pathways. nih.govresearchgate.net In vivo studies with model organisms are necessary to understand the complete biotransformation kinetics and the fate of metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry, will be essential for identifying and quantifying novel metabolites.

Development of Predictive Models for Environmental Behavior Across Diverse Ecosystems

Predictive models are valuable tools for understanding and forecasting the environmental fate and transport of chemicals. However, there is a need to develop and validate such models specifically for this compound.

Key Research Gaps:

Congener-Specific Physicochemical Properties: Accurate physicochemical properties, such as vapor pressure, water solubility, and octanol-air and octanol-water partition coefficients, are essential inputs for environmental fate models. nih.govmdpi.com These data are often limited or have high uncertainty for individual PBDE congeners.

Model Validation: Existing multimedia environmental fate models need to be parameterized and validated for this compound using reliable monitoring data from diverse ecosystems. nih.govethz.chepa.govresearchgate.netdigitellinc.com

Quantitative Structure-Activity Relationship (QSAR) Models: The development of QSAR models could help in predicting the environmental behavior and potential toxicity of this congener based on its molecular structure. researchgate.net

Future Perspectives:

Future efforts should focus on accurately measuring the physicochemical properties of this compound. The development of sophisticated fugacity-based and other multimedia models will allow for a better prediction of its partitioning, long-range transport, and accumulation in different environmental compartments and ecosystems. nih.govcdc.govmdpi.com

Model TypeApplication to PBDEsApplicability to this compound
Fugacity Models Used to predict the partitioning and fate of BDE-47, BDE-99, and BDE-209 in the environment. nih.govHigh potential, but requires specific physicochemical data.
Pharmacokinetic Models Used to predict prenatal exposure to PBDEs from maternal and child blood levels. nih.govCan be adapted to model the biokinetics of this congener.
QSAR Models Constructed to predict the toxicological properties of PBDE congeners. researchgate.netCan be developed to predict its environmental behavior and toxicity.

Integration of Multi-Omics Approaches in Environmental Research

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to understanding the biological effects of environmental contaminants at a molecular level.

Key Research Gaps:

Omics Data for this compound: There is a lack of studies that have applied omics technologies to investigate the specific effects of this congener.

Mechanisms of Toxicity: The molecular mechanisms underlying the potential toxicity of this compound are not well understood. Multi-omics approaches could help identify key cellular pathways and biological processes that are disrupted by exposure. frontiersin.orgnih.govmdpi.commdpi.combiobide.comspringernature.comfrontiersin.orgnih.gov

Future Perspectives:

Integrating various omics platforms can provide a holistic view of the biological response to this compound exposure.

Genomics: To identify genetic variations that may confer susceptibility to the adverse effects of this compound. frontiersin.orgnih.gov

Transcriptomics: To analyze changes in gene expression in response to exposure, revealing affected cellular pathways. frontiersin.orgnih.govmdpi.com

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into functional changes in the cell.

Metabolomics: To profile changes in endogenous metabolites, which can serve as sensitive biomarkers of exposure and effect.

These approaches will be crucial for a comprehensive risk assessment and for identifying potential biomarkers of exposure and toxicity. biobide.comspringernature.comfrontiersin.orgnih.gov

Methodological Advancements in Trace Analysis and Congener-Specific Quantification

Accurate and sensitive analytical methods are fundamental for all research on this compound. While methods for PBDEs have advanced, challenges remain for the congener-specific quantification at trace levels in complex matrices.

Key Research Gaps:

Reference Materials: The availability of certified reference materials for this compound is essential for quality assurance and quality control in analytical laboratories.

Matrix Effects: Complex environmental and biological samples can contain interfering substances that affect the accuracy of quantification. More robust sample preparation and cleanup methods are needed to minimize these matrix effects. nih.govepa.gov

Separation of Isomers: The chromatographic separation of this compound from other co-eluting PBDE congeners and other persistent organic pollutants can be challenging. nih.gov

Future Perspectives:

The development of more selective and sensitive analytical techniques is a priority. This includes the use of high-resolution gas chromatography coupled with advanced mass spectrometry techniques, such as Orbitrap mass spectrometry, for unambiguous identification and quantification. thermofisher.com The use of modern injection systems that minimize thermal degradation of PBDEs is also crucial for accurate analysis. epa.gov Furthermore, participation in inter-laboratory comparison studies is important to ensure the reliability and comparability of data generated by different laboratories. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.